Cholesterol Butyl Carbonate

Description

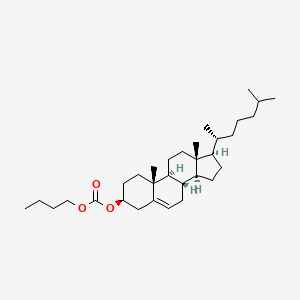

Structure

3D Structure

Properties

IUPAC Name |

butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGPOYKRNJWODC-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659873 | |

| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41371-14-6 | |

| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Cholesterol Butyl Carbonate

Established Synthetic Pathways for Cholesterol Carbonate Derivatives

The formation of the carbonate linkage at the C-3 hydroxyl group of the cholesterol molecule is the cornerstone of synthesizing compounds like Cholesterol Butyl Carbonate. Several established pathways are utilized to create this and other cholesterol carbonate derivatives.

The most direct method for synthesizing cholesteryl alkyl carbonates is through esterification, which involves the reaction of cholesterol with an appropriate carbonate-forming reagent. A common historical and laboratory-scale method involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. In this reaction, cholesterol is typically first reacted with phosgene to form cholesteryl chloroformate. This intermediate is then reacted with the desired alcohol, in this case, butanol, to yield this compound.

Another significant esterification approach is transesterification. This method involves reacting a simple dialkyl carbonate, such as dimethyl carbonate, with cholesterol in the presence of a catalyst. The equilibrium can be driven towards the product by removing the more volatile alcohol (methanol in this case) that is formed as a byproduct.

A 2022 study highlighted an efficient organocatalytic approach for the esterification of cholesterol with long-chain fatty acids using a triphenylphosphine-sulfur trioxide adduct, demonstrating modern advancements in cholesterol ester synthesis that could be adapted for carbonate synthesis. nih.gov

Catalysts play a crucial role in enhancing the efficiency and selectivity of carbonate synthesis. For transesterification reactions, various catalysts can be employed, including bases (e.g., sodium methoxide, potassium carbonate), acids, and organometallic compounds. The choice of catalyst can significantly influence reaction rates and yields.

Oxidative carbonylation represents another catalytic pathway. This process involves the reaction of an alcohol with carbon monoxide and an oxidant, often in the presence of a metal catalyst like palladium or copper. While more commonly used for simple carbonates like dimethyl carbonate, the principles can be extended to more complex molecules like cholesterol.

Table 1: Comparison of General Synthetic Methods for Cholesterol Carbonates

| Method | Reagents | Typical Catalysts | Advantages | Disadvantages |

| Phosgenation | Cholesterol, Phosgene (or equivalent), Butanol | Pyridine (B92270) (as base) | High yield, well-established | Use of highly toxic phosgene |

| Transesterification | Cholesterol, Dialkyl Carbonate (e.g., Dimethyl Carbonate) | Basic (K₂CO₃), Acidic, or Organometallic catalysts | Avoids toxic reagents | Often requires driving equilibrium |

| Oxidative Carbonylation | Cholesterol, Carbon Monoxide, Oxidant | Palladium or Copper complexes | Avoids phosgene | May require specialized equipment |

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. In the context of cholesterol carbonate synthesis, "greener" strategies focus on replacing toxic reagents like phosgene and minimizing waste. The use of dimethyl carbonate as both a reagent and a solvent is a prime example of a greener alternative, as it is a non-toxic and biodegradable compound. Biocatalysis, using enzymes like lipases, has also been explored for the synthesis of various esters. While less common for carbonates, enzymatic synthesis offers high selectivity under mild conditions, reducing energy consumption and byproduct formation.

Functionalization Strategies and Derivatization of the Cholesterol Skeleton

Beyond the synthesis of the target molecule, further functionalization and derivatization of the cholesterol skeleton can introduce novel properties. These modifications can be performed either on the cholesterol molecule before the carbonate formation or on the final this compound product, although the latter can be more challenging due to the potential reactivity of the carbonate group.

The cholesterol skeleton offers several sites for the introduction of functional groups. While the C-3 hydroxyl group is the most reactive and the site of carbonate formation, other positions can be targeted for modification.

The C-5/C-6 Double Bond: The double bond in the B-ring of cholesterol is a key site for functionalization. It can undergo various reactions such as epoxidation, halogenation, and oxidation, allowing for the introduction of new functional groups that can alter the molecule's electronic and physical properties.

The Alkyl Side Chain: The isooctyl side chain at C-17 is another site amenable to modification. Oxidative cleavage or introduction of functional groups along the chain can create cholesterol derivatives with tailored properties, for instance, to improve solubility or to attach other molecular moieties.

A reported strategy for creating functionalized cholesterol derivatives involves reacting cholesteryl chloroformate with a molecule that contains both an amine and two hydroxyl groups (a diol). This chemo-selective reaction occurs at the more nucleophilic amine, attaching the cholesterol moiety and leaving the diol available for further reactions, such as the formation of a cyclic carbonate. This approach effectively uses the cholesterol unit as a functionalizing agent itself.

Covalent Conjugation for Advanced Materials

The covalent conjugation of cholesterol derivatives is a versatile strategy for the development of advanced materials with tailored properties. While direct studies on this compound are not extensively detailed in the provided literature, the general principles of cholesterol conjugation can be applied. The hydroxyl group at the C3 position of cholesterol is the primary site for chemical modification, and it is through this group that the butyl carbonate moiety is attached.

Further covalent conjugation can be achieved through several methods:

Post-Polymerization Modification : Cholesterol can be introduced as an end-group to linear polymers after their synthesis. nih.gov This is typically achieved by reacting the terminal functional groups of a precursor polymer with a reactive cholesterol derivative, such as cholesteryl chloroformate. nih.govresearchgate.net This method allows for the precise placement of the cholesterol unit at the chain end.

Click Chemistry : The copper(I)-mediated azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is another powerful tool for conjugating cholesterol derivatives to other molecules or polymer chains. mdpi.com For instance, a cholesterol molecule functionalized with an alkyne group can be efficiently coupled to a polymer or material bearing an azide (B81097) group, and vice versa. This reaction is highly efficient and tolerant of a wide range of functional groups.

Esterification and Amidation : The cholesterol backbone can be further functionalized to introduce reactive sites for conjugation. For example, Steglich esterification can be used to graft cholesterol onto polymers with available carboxylic acid groups. rsc.org

Conjugation to Biomolecules : Cholesterol derivatives are often conjugated to biomolecules, such as peptides, to enhance their interaction with cell membranes. nih.gov The lipophilic nature of cholesterol can facilitate the delivery of therapeutic peptides into cells. nih.gov

These conjugation strategies lead to the creation of a diverse range of advanced materials, including drug delivery systems, liquid crystals, and biocompatible coatings. mdpi.comnih.gov The specific properties of the resulting material are dictated by the nature of the polymer or molecule to which the cholesterol derivative is conjugated.

| Conjugation Method | Reactants | Resulting Material | Potential Application |

|---|---|---|---|

| Post-polymerization Modification | Polymer with reactive end-group and Cholesteryl Chloroformate | Cholesterol end-capped polymer | Drug delivery, tissue engineering nih.gov |

| Click Chemistry (CuAAC) | Azide-functionalized cholesterol and Alkyne-functionalized polymer | Cholesterol-grafted polymer | Liquid crystals, functional surfaces mdpi.com |

| Steglich Esterification | Polymer with carboxylic acid groups and Cholesterol | Polymer with cholesterol side-chains | Biocompatible materials rsc.org |

| Peptide Coupling | Cholesterol derivative and Peptide | Cholesterol-peptide conjugate | Enhanced drug delivery nih.gov |

Polymerization Techniques for Cholesterol-Based Macromolecules

The incorporation of cholesterol derivatives into macromolecules through polymerization is a key route to advanced materials that combine the properties of polymers with the unique characteristics of cholesterol. mdpi.com This can be achieved by polymerizing monomers that contain a cholesterol moiety. A variety of polymerization techniques are employed to synthesize cholesterol-based polymers, offering control over the molecular weight, architecture, and properties of the final material. nih.govnih.gov

Common polymerization techniques include:

Free-Radical Polymerization : This is a conventional method for polymerizing vinyl monomers. Cholesteryl acrylate (B77674) and methacrylate (B99206) are common examples of cholesterol-containing monomers that can be polymerized via free-radical polymerization. nih.gov

Controlled Radical Polymerization (CRP) : These techniques offer greater control over the polymerization process compared to conventional free-radical polymerization, allowing for the synthesis of polymers with well-defined architectures and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile CRP method used to polymerize a wide range of monomers. nih.govwikipedia.org It allows for the synthesis of well-defined homopolymers and block copolymers from cholesterol-based monomers. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization is another powerful CRP technique that enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution. youtube.com It has been successfully used to polymerize monomers like cholesteryl methacrylate. nih.govmdpi.com

Ring-Opening Polymerization (ROP) : This method is used to polymerize cyclic monomers. Cholesterol can act as an initiator for the ROP of cyclic esters like lactide and caprolactone, resulting in biodegradable polyesters with a cholesterol end-group. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) : ROMP is a powerful technique for polymerizing cyclic olefins. Norbornene monomers functionalized with cholesterol can be polymerized via ROMP to yield polymers with cholesterol side chains. researchgate.net

The choice of polymerization technique depends on the desired polymer architecture and properties. For instance, CRP methods are ideal for creating complex architectures like block copolymers, while ROP is well-suited for producing biodegradable polymers.

| Polymerization Technique | Monomer Type | Example Polymer | Key Features |

|---|---|---|---|

| Free-Radical Polymerization | Vinyl monomers (e.g., cholesteryl methacrylate) | Poly(cholesteryl methacrylate) | Simple and versatile nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Vinyl monomers | Well-defined block copolymers | Controlled molecular weight and architecture nih.govnih.gov |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Vinyl monomers | Polymers with low polydispersity | Applicable to a wide range of monomers mdpi.comyoutube.com |

| Ring-Opening Polymerization (ROP) | Cyclic esters (e.g., lactide) | Cholesterol-end-capped polyesters | Produces biodegradable polymers nih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefins (e.g., norbornene derivatives) | Polynorbornenes with cholesterol side-chains | Tolerant to various functional groups researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Cholesterol Butyl Carbonate

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of Cholesterol Butyl Carbonate is dominated by the characteristic vibrations of its two main components: the cholesterol steroidal backbone and the butyl carbonate side chain. The most prominent absorption band is the strong C=O stretching vibration from the carbonate group, which typically appears at a higher frequency than ester carbonyls, expected in the range of 1740-1750 cm⁻¹ for saturated alkyl carbonates spectroscopyonline.com.

Another key feature is a strong, broad band corresponding to the asymmetric C-O-C stretching of the carbonate linkage, anticipated around 1250-1280 cm⁻¹ spectroscopyonline.com. The spectrum also retains the features of the cholesterol moiety. These include C-H stretching vibrations from the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups, which appear as strong bands in the 2850-3000 cm⁻¹ region researchgate.net. The C=C stretching of the double bond in the B-ring of the cholesterol structure is expected as a weaker band around 1670 cm⁻¹ researchgate.net. The fingerprint region (below 1500 cm⁻¹) contains a complex series of C-H bending and C-C stretching vibrations that are characteristic of the entire molecular skeleton researchgate.net.

Table 1: Characteristic FTIR Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850-3000 | Strong | C-H (methyl & methylene) stretching |

| 1740-1750 | Strong | C=O (carbonate) stretching |

| ~1670 | Weak-Medium | C=C (alkene) stretching |

| 1465 & 1380 | Medium | C-H bending (asymmetric & symmetric) |

| 1250-1280 | Strong | C-O-C (carbonate) asymmetric stretching |

| ~1050 | Medium | C-O stretching (at C3) |

Raman Spectroscopic Probing of Molecular Structure

Key Raman bands for the cholesterol portion include the C=C stretching vibration around 1670 cm⁻¹, which is typically strong in Raman spectra nih.gov. The spectrum would also feature a series of intense peaks between 1000 and 1200 cm⁻¹ corresponding to C-C stretching modes within the steroidal rings, and a prominent band around 1440 cm⁻¹ due to CH₂ scissoring deformation nih.gov. The C-H stretching region (2800-3000 cm⁻¹) would also show multiple strong bands. The carbonate functional group's vibrations are generally weaker in Raman spectroscopy compared to FTIR and may be difficult to distinguish from the complex signals of the cholesterol backbone.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2800-3000 | Strong | C-H stretching |

| ~1670 | Strong | C=C stretching |

| ~1440 | Strong | CH₂ scissoring/bending |

| 1000-1200 | Medium-Strong | C-C skeletal stretching |

| ~700-900 | Medium | Steroid ring breathing modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the proton and carbon environments and their connectivity.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The addition of the butyl carbonate group at the C3 position of cholesterol induces a significant downfield shift of the axial proton at this position (H-3). In cholesterol, this proton resonates around 3.5 ppm; in this compound, it is expected to shift to approximately 4.5-4.7 ppm due to the deshielding effect of the carbonate group nih.govnih.gov.

The protons of the n-butyl group give rise to characteristic signals: a triplet at ~4.1 ppm for the two protons on the oxygen-linked carbon (-O-CH₂-), a triplet at ~0.9 ppm for the terminal methyl protons (-CH₃), and two multiplets in the 1.4-1.7 ppm range for the two internal methylene groups (-CH₂-CH₂-).

The distinctive signals of the cholesterol framework remain identifiable:

An olefinic proton (H-6) as a multiplet around 5.4 ppm nih.gov.

Two tertiary methyl singlets for C-18 and C-19 protons, typically found around 0.7 ppm and 1.0 ppm, respectively nih.govresearchgate.net.

Three secondary/primary methyl doublets for the side-chain protons at C-21, C-26, and C-27.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 4.5 - 4.7 | Multiplet |

| H-6 | ~5.4 | Multiplet |

| H-18 (CH₃) | ~0.7 | Singlet |

| H-19 (CH₃) | ~1.0 | Singlet |

| H-21, H-26, H-27 (CH₃) | 0.8 - 0.9 | Doublets |

| Butyl: -O-CH₂- | ~4.1 | Triplet |

| Butyl: -CH₂-CH₂- | 1.4 - 1.7 | Multiplets |

| Butyl: -CH₃ | ~0.9 | Triplet |

| Other Steroid Protons | 0.8 - 2.5 | Multiplets |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The most diagnostic signal for this compound is the carbonate carbonyl carbon (C=O), which is expected to resonate in the 153-155 ppm region, distinct from ester carbonyls which appear further upfield libretexts.org.

The C-3 carbon of the cholesterol ring, directly attached to the carbonate oxygen, experiences a significant downfield shift from ~71.8 ppm in cholesterol to approximately 75-78 ppm acs.orgmagritek.com. The carbons of the butyl group are also clearly visible: the -O-CH₂ carbon around 65-68 ppm, the two central -CH₂- carbons between 19 and 31 ppm, and the terminal -CH₃ carbon around 13-14 ppm.

Other key signals from the cholesterol skeleton include the olefinic carbons C-5 and C-6 at approximately 140 ppm and 122 ppm, respectively. The numerous other carbons of the steroid rings and side chain appear in the typical aliphatic region of 10-60 ppm acs.orgmagritek.com.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonate C=O | 153 - 155 |

| C-3 | 75 - 78 |

| C-5 | ~140 |

| C-6 | ~122 |

| Butyl: -O-CH₂- | 65 - 68 |

| Butyl: -CH₂- | ~31 |

| Butyl: -CH₂- | ~19 |

| Butyl: -CH₃ | ~14 |

| Other Steroid Carbons | 12 - 57 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would clearly show the connectivity within the butyl group, with cross-peaks connecting the -O-CH₂ protons to the adjacent -CH₂- protons, which in turn would connect to the next -CH₂-, and finally to the terminal -CH₃ group. It would also help trace the complex spin systems within the fused rings of the cholesterol backbone, for instance, showing the coupling of the H-3 proton to its neighbors on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is essential for definitively assigning the carbon spectrum. It generates a cross-peak for every proton and the carbon to which it is directly attached. For this compound, an HSQC spectrum would unequivocally link the downfield-shifted H-3 proton (~4.6 ppm) to the corresponding C-3 carbon (~76 ppm). It would also correlate the proton signals of the butyl group to their respective carbon signals, confirming their assignments. This technique is invaluable for resolving ambiguities in the crowded aliphatic regions of both the ¹H and ¹³C spectra.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for investigating the electronic transitions within a molecule. While specific UV-Vis absorption spectra for this compound are not extensively detailed in the available literature, the analysis of related cholesteryl alkyl carbonates provides insight into the expected behavior.

The expected electronic transitions for this compound would primarily be σ → σ* and n → σ* transitions, characteristic of saturated systems with heteroatoms (oxygen) containing non-bonding electrons.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Region | Type of Transition |

|---|---|---|

| λmax | < 220 nm | n → σ* |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. The existence of a mass spectrum for this compound has been confirmed in the supplementary data of a study on the synthesis of fusel alcohol carbonates, although the detailed fragmentation data was not provided rsc.org.

The molecular weight of this compound (C₃₂H₅₄O₃) is 486.77 g/mol . In a mass spectrometry experiment, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to this weight.

The fragmentation pattern would be characteristic of the cholesteryl and butyl carbonate groups. Key fragmentation pathways would likely involve:

Loss of the butyl group.

Loss of butene and carbon dioxide.

Cleavage of the carbonate linkage.

Fragmentation of the steroidal rings, which produces a characteristic "fingerprint" series of ions for the cholesterol backbone.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment Identity | Description |

|---|---|---|

| 486.8 | [C₃₂H₅₄O₃]⁺ | Molecular Ion [M]⁺ |

| 368.6 | [C₂₇H₄₄]⁺ | Loss of Butoxycarbonyl group (C₅H₁₀O₃) |

| 353.6 | [C₂₆H₄₁]⁺ | Further fragmentation of the sterol backbone |

Note: The m/z values are predicted based on common fragmentation patterns of cholesteryl esters and carbonates. Specific experimental data is needed for definitive confirmation.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound has not been published, studies on closely related compounds like cholesteryl methyl carbonate and cholesteryl propyl carbonate have been successfully conducted using single-crystal X-ray diffraction koreascience.kr.

These studies revealed that the cholesteryl carbonates crystallize in the monoclinic system with the space group P2₁ koreascience.kr. The analysis of these related structures shows a characteristic packing arrangement where the long molecular axes are aligned, a feature common to many liquid crystalline materials koreascience.kriucr.org. It is highly probable that this compound would exhibit a similar layered or herringbone packing structure in its solid state. Small-angle X-ray diffraction has also been used to characterize hydrated mixtures containing other cholesteryl carbonate derivatives, revealing lamellar domains core.ac.uk.

Table 3: Crystallographic Data for Related Cholesteryl Carbonates

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Cholesteryl Methyl Carbonate | Monoclinic | P2₁ | koreascience.kr |

| Cholesteryl Propyl Carbonate | Monoclinic | P2₁ | koreascience.kr |

Integration of Spectroscopic Data with Computational Chemistry

Computational chemistry provides theoretical models that complement and aid in the interpretation of experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

For this compound, computational studies could:

Predict UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which can be correlated with the experimental λmax values.

Simulate Vibrational Spectra: Calculation of vibrational modes can help in the assignment of peaks in experimental IR and Raman spectra.

Determine Stable Conformations: Energy minimization calculations can identify the most stable three-dimensional structure of the molecule, which can be compared with X-ray diffraction results.

Analyze Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic properties.

While specific computational studies focused solely on this compound are not prominent in the literature, the approach is widely used for characterizing similar complex organic molecules, including other cholesteryl derivatives science.govresearchgate.net. The integration of these theoretical predictions with experimental data from UV-Vis, mass spectrometry, and X-ray diffraction would provide a complete and validated understanding of the molecule's structure and properties.

Liquid Crystalline Behavior and Mesophase Transitions of Cholesterol Butyl Carbonate and Analogues

Formation and Characterization of Chiral Nematic (Cholesteric) Mesophases

The chiral nematic (N*), or cholesteric, phase is a hallmark of many cholesterol derivatives. mdpi.com This mesophase is characterized by a helical superstructure where the director—the average local orientation of the elongated molecules—rotates uniformly about an axis perpendicular to the director itself. wikipedia.orgaps.org This helical arrangement arises from the molecular chirality of the cholesterol moiety, which induces a natural twist in the alignment of neighboring molecules. tandfonline.comresearchgate.net The distance over which the director completes a full 360° rotation is known as the helical pitch, a key characteristic of the cholesteric phase that is often in the range of the wavelength of visible light. aps.orgaps.org

The formation of the N* phase is typically observed upon heating from a solid or a more ordered smectic phase, or upon cooling from the isotropic liquid state. tandfonline.com Characterization of the cholesteric phase is primarily conducted using a combination of techniques:

Polarizing Optical Microscopy (POM): Under a POM, the cholesteric phase often exhibits a unique "fingerprint" texture, which directly visualizes the helical structure. This texture arises from the periodic change in the refractive index along the helical axis. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermodynamic parameters of the phase transitions. The transition from a cholesteric to an isotropic phase (the clearing point) is associated with a specific enthalpy change, which is typically small. tandfonline.com

Circular Dichroism (CD) Spectroscopy: The helical superstructure of the N* phase is optically active and selectively reflects circularly polarized light of a specific wavelength and handedness, a phenomenon that can be quantified using CD spectroscopy. researchgate.net

In homologous series like cholesteryl n-alkyl carbonates, the stability and temperature range of the cholesteric phase are influenced by the length of the alkyl chain. For instance, early members of this series, including cholesteryl methyl, ethyl, propyl, and butyl carbonate, are all reported to form enantiotropic cholesteric phases.

Observation and Analysis of Smectic Liquid Crystalline Phases

In addition to the cholesteric phase, Cholesterol Butyl Carbonate analogues and related polymers frequently exhibit more ordered smectic phases. tandfonline.com Smectic phases possess a higher degree of order than nematic phases, featuring not only long-range orientational order but also one-dimensional positional order, with molecules arranged in distinct layers. nih.gov

Several types of smectic phases have been identified in cholesterol-containing materials:

Smectic A (SmA) Phase: In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. This phase is often identified by its "focal conic" or "bâtonnet" textures under POM. mdpi.commdpi.com

Chiral Smectic C (SmC) Phase:* The SmC* phase is a tilted variant where the molecular director is tilted with respect to the layer normal. The chirality of the cholesterol unit induces a helical twist in the tilt direction from one layer to the next. tandfonline.com

Twist Grain Boundary (TGB) Phases: These are complex, frustrated phases that can appear at the transition between a cholesteric and a smectic A phase. tandfonline.comresearchgate.net

The tendency to form smectic phases often increases with the length of flexible alkyl chains attached to the cholesterol core. mdpi.com For example, while many cholesterol-containing homopolymers are expected to show cholesteric behavior, they often form layered smectic phases instead. researchgate.netacs.org This is because the constraints imposed by the polymer backbone can favor layered packing over the continuous helical twist of the N* phase. mdpi.com X-ray Diffraction (XRD) is a crucial technique for analyzing smectic phases, as it can be used to determine the layer spacing, providing insights into the molecular arrangement within the layers (e.g., interdigitated or monolayer structures). mdpi.comrsc.org

Investigation of Blue Phase Transitions

Blue phases (BPs) are highly ordered, thermodynamically stable mesophases that can appear in a very narrow temperature range (often just 1-2 K) between the cholesteric and the isotropic liquid phases. ucsd.edunih.gov These phases were first observed by Reinitzer in 1888 as a transient blue-violet reflection. ucsd.edunih.gov BPs are composed of a three-dimensional cubic lattice of disclinations (topological defects) within the chiral nematic structure. aps.orgtandfonline.com

Three distinct blue phases have been identified:

BPI and BPII: These phases possess body-centered cubic and simple cubic structures, respectively. They are formed by a regular, three-dimensional packing of double-twist cylinders. nih.gov

BPIII (Blue Fog): This phase is believed to be an amorphous or disordered network of disclinations. aps.orgtandfonline.com

The formation of blue phases is favored in systems with high chirality, where the energetic cost of forming defect lattices is offset by the favorable double-twist arrangement of the molecules. aps.org The copolymerization of cholesterol-based monomers with non-chiral mesogens has been shown to induce blue phases. For instance, polysiloxanes containing both cholesterol and non-chiral nematic side-chains can exhibit a blue phase over a temperature range of up to 20°C. nih.gov The presence of blue phases can be confirmed through POM by observing characteristic platelet-like textures and through Bragg reflection measurements. researchgate.netresearchgate.net

Influence of Molecular Architecture on Liquid Crystalline Properties

The specific liquid crystalline phases exhibited by this compound and its analogues are profoundly influenced by their molecular architecture. Key structural elements like spacer length, polymer backbone structure, and copolymer composition play a critical role in determining the resulting mesomorphic properties.

The flexible spacer, such as the butyl carbonate group, that connects the rigid cholesterol core to other parts of the molecule or a polymer backbone is a critical design element. The length and parity (odd or even number of atoms) of this spacer significantly affect the stability and type of mesophase.

Phase Stability: Generally, increasing the spacer length in side-chain liquid crystal polymers enhances the flexibility and motional decoupling between the polymer backbone and the mesogenic side-chains. mdpi.comresearchgate.net This decoupling can disrupt highly ordered smectic phases and promote the formation of the cholesteric phase.

Odd-Even Effect: A pronounced "odd-even" effect is often observed in the transition temperatures of dimeric liquid crystals connected by flexible spacers. Molecules with an even-numbered spacer tend to have higher nematic-isotropic transition temperatures and larger associated entropy changes compared to their odd-numbered homologues. sci-hub.box This is because an even spacer allows the rigid mesogenic units to adopt a more favorable, parallel alignment. sci-hub.box

Mesophase Type: In some systems, longer spacer chains favor the formation of smectic phases. For example, in a series of liquid crystal elastomers, spacers with six or fewer methylene (B1212753) units resulted in a nematic phase, while those with seven or more units led to the formation of a smectic A phase. mdpi.com In other cases, shortening the spacer can promote twisted nematic phases over smectic ones. researchgate.net

When cholesterol derivatives are incorporated as side-chains on a polymer, the properties of the main chain (backbone) heavily influence the liquid crystalline behavior. The type of polymer backbone and its flexibility are key determinants of the resulting mesophases. nih.gov

Backbone Flexibility: A more flexible polymer backbone, such as polysiloxane, allows the pendant mesogenic groups more freedom to self-organize into their preferred liquid crystalline structures. In contrast, a more rigid backbone can impose significant constraints, potentially hindering the formation of certain mesophases. nih.gov

Side-Chain Packing: Attaching cholesterol mesogens directly to a polymer backbone often leads to the formation of smectic phases rather than the expected cholesteric phase. researchgate.netacs.org The steric hindrance and reduced mobility caused by the main chain favor a layered arrangement of the bulky cholesterol groups. The introduction of a flexible spacer between the backbone and the mesogen is a crucial strategy to decouple their motions and facilitate the formation of the desired cholesteric or blue phases. mdpi.com

A powerful strategy for tuning the liquid crystalline properties of cholesterol-based materials is the copolymerization of cholesterol-containing monomers with non-chiral mesogenic monomers. nih.gov This approach can disrupt the strong packing tendencies of cholesterol units, which often lead to smectic phases in homopolymers, and promote the formation of cholesteric and blue phases. acs.org

Destabilization of Smectic Phases: The incorporation of a non-chiral nematic comonomer introduces geometric and chemical dissimilarity into the polymer side-chains. This dissimilarity disrupts the regular, layered packing required for a stable smectic phase. nih.gov

Induction of Cholesteric and Blue Phases: By breaking up the smectic ordering, the inherent chirality of the cholesterol units can express itself, inducing a helical twist and leading to the formation of a cholesteric (N*) phase. nih.gov As the concentration of the non-chiral comonomer is varied, a rich sequence of phases can be observed. For example, in polysiloxanes copolymerized with cholesterol and a non-chiral nematic benzoate (B1203000) mesogen, increasing the non-chiral component led to a transition from a chiral smectic phase to a cholesteric phase, and ultimately to a blue phase. nih.gov This demonstrates that copolymerization provides a versatile tool for fine-tuning the mesomorphic behavior and accessing phases that are not observed in the corresponding homopolymers.

Thermodynamic Analysis of Phase Transitions

The phase transitions of cholesteryl n-alkyl carbonates, including this compound, are characterized by their melting points (the transition from a solid to a mesophase) and clearing points (the transition from a mesophase to an isotropic liquid). These transitions can be analyzed to understand the thermodynamic stability and molecular ordering of the liquid crystalline phases.

A systematic study of a homologous series of cholesteryl n-alkyl carbonates reveals the influence of the alkyl chain length on the mesomorphic behavior. The melting and clearing points for a selection of these compounds are presented in the interactive data table below.

Data sourced from a study on the mesomorphic behavior of cholesteryl n-alkyl carbonates.

The data indicates that as the alkyl chain length increases, there is a general, though not monotonic, decrease in both the melting and clearing points. This trend can be attributed to the increasing flexibility of the longer alkyl chains, which disrupts the crystalline packing in the solid state and the orientational order in the mesophase. The interplay of rigid core interactions and flexible chain dynamics governs the stability and temperature range of the liquid crystalline phase.

Responsive Liquid Crystalline Systems Incorporating this compound

The incorporation of cholesterol derivatives like this compound into liquid crystalline systems can impart responsive properties, allowing the material to react to external stimuli such as light and temperature. These responsive behaviors are driven by changes in the molecular organization of the liquid crystal matrix.

Photoresponsive liquid crystalline systems can be created by doping a cholesteric liquid crystal, which may contain this compound as a chiral component, with a photoactive molecule, such as azobenzene (B91143). The photoresponsive behavior arises from the photoisomerization of the dopant molecule upon exposure to light of a specific wavelength.

The general mechanism for photoresponsiveness in such systems is as follows:

Initial State: In the dark or under visible light, the azobenzene molecules are in their stable, elongated trans isomeric state. This shape is compatible with the ordered structure of the liquid crystal host.

Photoisomerization: Upon irradiation with UV light, the azobenzene molecules undergo a conformational change to the bent cis isomer.

Disruption of Order: The bent cis isomers act as impurities that disrupt the long-range orientational order of the liquid crystal host. This disruption can lead to a phase transition, for instance, from a chiral nematic (cholesteric) phase to an isotropic liquid phase.

Reversibility: The process is often reversible. The cis isomers can revert to the more stable trans form either thermally or by irradiation with visible light, restoring the original liquid crystalline phase.

While specific studies on this compound in such systems are not detailed in the available literature, the principles of incorporating cholesterol-based chiral dopants are well-established for inducing photoresponsive phase transitions.

Cholesteric liquid crystals, including those formulated with this compound, inherently exhibit thermoresponsive behavior. Their defining characteristic is the helical superstructure of the chiral nematic phase, which selectively reflects light of a specific wavelength, resulting in iridescent colors. The pitch of this helix, and consequently the color of the reflected light, is highly sensitive to temperature.

As the temperature of the cholesteric liquid crystal changes, the intermolecular distances and the twisting power between the chiral molecules are altered. This leads to a change in the helical pitch length. An increase in temperature typically causes an unwinding of the helix, leading to a red-shift in the reflected color. Conversely, a decrease in temperature can cause a tightening of the helix, resulting in a blue-shift.

This thermoresponsive color change is a key feature of cholesteric liquid crystals and is the basis for their use in applications such as thermometers and thermal mapping devices. The specific temperature range and sensitivity of the color play can be tuned by adjusting the composition of the liquid crystal mixture, including the concentration and type of chiral dopants like this compound.

Advanced Materials Science Applications of Cholesterol Butyl Carbonate Based Systems

Development of Polymeric Liquid Crystals

Cholesterol and its derivatives are well-known for their ability to form liquid crystalline (LC) phases. mdpi.com The incorporation of cholesterol butyl carbonate into polymer structures leads to the formation of polymeric liquid crystals (PLCs) with tunable properties. These materials exhibit mesomorphic behavior, meaning they have properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com

The inherent chirality of the cholesterol molecule often induces the formation of chiral nematic (N*) or cholesteric phases in these polymers. mdpi.commdpi.com This helical structure is responsible for the unique optical properties of these materials, such as selective reflection of circularly polarized light. mdpi.com The pitch of this helical structure, and thus the color of the reflected light, can be controlled by various external stimuli, including temperature and electric fields.

Researchers have synthesized various copolymers containing this compound to modulate the liquid crystalline behavior. For instance, copolymerizing cholesterol-containing monomers with non-chiral mesogens can disrupt the helical ordering, leading to transitions between different mesophases, such as from chiral smectic to cholesteric and even to blue phases. mdpi.com Blue phases are highly ordered, cubic lattices with potential applications in advanced display technologies. mdpi.com The thermal properties of these PLCs, such as the glass transition temperature (Tg) and the clearing temperature (Tcl), can be tailored by carefully selecting the polymer backbone, comonomers, and cross-linking agents. mdpi.com

| Property | Description |

| Mesophase Formation | Can form smectic, nematic, cholesteric, and blue phases. mdpi.com |

| Chirality | The inherent chirality of cholesterol leads to the formation of helical structures. mdpi.commdpi.com |

| Tunable Properties | Optical and thermal properties can be controlled by chemical modification and external stimuli. mdpi.comresearchgate.net |

| Applications | Used in the development of sensors, actuators, and smart photonic and electro-optical devices. mdpi.comresearchgate.net |

Fabrication and Characterization of Nanoscopic Self-Assemblies

The amphiphilic nature of molecules containing this compound, with its hydrophobic cholesterol core and more flexible butyl carbonate chain, drives their self-assembly into various nanoscopic structures in solution.

When incorporated into amphiphilic block copolymers, this compound can act as the hydrophobic block, leading to the formation of polymeric micelles in aqueous environments. nih.govutoronto.ca These micelles typically consist of a hydrophobic core formed by the aggregation of cholesterol moieties and a hydrophilic corona. utoronto.canih.gov

The formation of these micelles is a thermodynamically driven process that occurs above a specific concentration known as the critical micelle concentration (CMC). utoronto.cae3s-conferences.org The CMC is influenced by the balance between the hydrophilic and hydrophobic segments of the copolymer. nih.gov A higher degree of hydrophobicity in the core-forming block generally leads to a lower CMC and increased micelle stability. utoronto.ca

The morphology of these self-assembled structures can vary from spherical micelles to more complex shapes like star-like or cubic structures, depending on the polymer concentration and the specific chemical structure of the copolymer. mdpi.com The rigidity of the cholesterol molecule plays a significant role in determining these novel morphologies. mdpi.com

The stability of these polymeric micelles is a crucial factor for their practical applications. Thermodynamic stability is related to the CMC, while kinetic stability refers to the micelle's behavior over time in a solution. utoronto.ca The strong hydrophobic interactions between the cholesterol units in the core contribute to the high stability of these micelles. utoronto.ca

| Characteristic | Description |

| Formation | Self-assembly of amphiphilic block copolymers in an aqueous solution above the critical micelle concentration (CMC). utoronto.cae3s-conferences.org |

| Morphology | Can form spherical, star-like, or cubic structures. mdpi.com |

| Core | Hydrophobic core formed by this compound segments. utoronto.canih.gov |

| Corona | Hydrophilic shell that provides stability in aqueous environments. utoronto.canih.gov |

| Stability | High stability due to strong hydrophobic interactions in the core and a low CMC. utoronto.ca |

This compound can be incorporated into hydrogel networks to modify their physical and rheological properties. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov The inclusion of hydrophobic cholesterol moieties can lead to the formation of physical cross-links within the hydrogel structure through hydrophobic associations.

These physical cross-links can significantly impact the rheological behavior of the hydrogel, including its viscoelasticity, shear-thinning properties, and thixotropy. mdpi.com The storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous components of the material's response to stress, can be tuned by varying the concentration of the cholesterol-containing polymer. mdpi.com

For example, in self-assembling hydrogel systems composed of polymers derivatized with cholesterol and beta-cyclodextrin, the inclusion of cholesterol leads to the formation of tight viscoelastic networks. researchgate.net These hydrogels can exhibit thermoreversible behavior, transitioning from a gel-like state at lower temperatures to a more liquid-like state at higher temperatures as the hydrophobic interactions weaken. researchgate.net This temperature-dependent behavior is crucial for applications such as injectable drug delivery systems. mdpi.com

| Rheological Property | Influence of this compound |

| Viscoelasticity | Increases the storage modulus (G') and creates a more elastic network. mdpi.comresearchgate.net |

| Shear Response | Can induce shear-thinning behavior, where viscosity decreases with increasing shear rate. mdpi.com |

| Network Structure | Forms physical cross-links through hydrophobic interactions, reinforcing the hydrogel network. |

| Thermoreversibility | Contributes to temperature-sensitive gel-sol transitions. researchgate.net |

Design and Performance in Optoelectronic Devices

The unique optical properties of liquid crystals based on this compound make them suitable for use in a variety of optoelectronic devices. mdpi.com The ability of cholesteric liquid crystals to selectively reflect light of a specific wavelength and polarization is the fundamental principle behind their use in color displays and filters. mdpi.com

Polymers containing cholesterol derivatives have shown promise as materials for photonic and electronic applications. mdpi.com The helical structure of the cholesteric phase acts as a one-dimensional photonic bandgap, where the propagation of light along the helical axis is forbidden for a certain range of frequencies. mdpi.com This property is harnessed in the development of devices such as reflective displays, tunable optical filters, and sensors. mdpi.comresearchgate.net

The performance of these devices is directly related to the ability to control the pitch of the cholesteric helix. This can be achieved by altering the temperature, applying an electric field, or changing the chemical composition of the liquid crystal material. mdpi.comresearchgate.net For instance, the color reflected by a cholesterol-based liquid crystal elastomer can be shifted by applying mechanical strain. mdpi.com

Application in Color Information Technology and Display Systems

Cholesteric liquid crystals (CLCs) derived from compounds like this compound are central to the development of certain types of color information technology and display systems. mdpi.com These displays operate on the principle of reflecting ambient light, which makes them energy-efficient, especially for static images.

The color displayed by a CLC is determined by the pitch of its helical structure. By creating a multi-layered structure with different pitches, a full-color reflective display can be fabricated. These displays are bistable, meaning they can maintain an image without continuous power, which is a significant advantage for applications like electronic paper and signage.

The formation of blue phases in polymers containing cholesterol derivatives is also of great interest for next-generation display technologies. mdpi.com Blue phase liquid crystals exhibit very fast switching times, which could lead to displays with higher refresh rates and improved performance for video applications.

Exploration in Renewable Energy Material Science

The self-assembly properties of this compound-based polymers are being explored for their potential in renewable energy applications. mdpi.com The formation of ordered nanoscopic assemblies, with dimensions on the order of 5-10 nanometers, could be exploited to create new materials for solar cells and fuel cells. mdpi.comnih.gov

In the context of solar energy, the ordered arrangement of molecules in these self-assembled structures could facilitate the efficient transport of charge carriers to electrodes, which is a key factor in the performance of photovoltaic devices. nih.gov The ability to control the long-range order of these assemblies, from the nanometer to the micrometer scale, is crucial for designing efficient energy conversion systems. nih.gov

Furthermore, carbonate-based systems, in a broader sense, are being investigated for thermochemical energy storage. mdpi.com While this research primarily focuses on inorganic metal carbonates, the principles of reversible chemical reactions to store and release energy could potentially be adapted to organic carbonate systems in the future. mdpi.com The high energy density of carbonate systems makes them an attractive alternative to conventional energy storage technologies. mdpi.com

Biomedical and Pharmacological Research Implications of Cholesterol Butyl Carbonate and Its Derivatives

Advanced Drug Delivery Systems

Cholesterol and its derivatives are pivotal in the design of sophisticated drug delivery systems (DDS) that aim to improve the therapeutic efficacy of various agents by enhancing their stability, bioavailability, and target specificity. researchgate.netnih.gov The unique physicochemical properties of compounds like Cholesterol Butyl Carbonate allow them to be integrated into various nanocarriers.

Liposomes, vesicular structures composed of lipid bilayers, are one of the most successful nanocarriers for therapeutic compounds. thno.orgnih.gov Cholesterol is a critical component within these structures, where it modulates the fluidity and stability of the phospholipid bilayer. thno.orgcrodapharma.com The incorporation of cholesterol derivatives, such as cholesterol carbonates, can further refine these properties.

The presence of cholesterol in a liposomal formulation is known to enhance its stability by managing the phase transition of phospholipids. nih.gov Cholesterol derivatives with varying side chains, like the butyl carbonate group, can be strategically used to control the drug permeability and release characteristics of the liposomal membrane. thno.org For instance, the creation of liposomes with charged cholesterol derivatives (either cationic or anionic) has been shown to influence the in vitro and in vivo behavior of the encapsulated drug. thno.org These charged liposomes can exhibit prolonged and improved release profiles for therapeutic agents like doxorubicin (B1662922) and demonstrate enhanced cellular uptake in carcinoma cells compared to neutral liposomes. thno.org The modification of liposomes with such derivatives represents a promising strategy to improve the therapeutic index of anticancer drugs. thno.orgnih.gov

Table 1: Influence of Charged Cholesterol Derivatives on Doxorubicin-Loaded Liposomes

| Liposome Type | Key Characteristic | Impact on Drug Delivery | Reference |

| Anionic Liposomes (AL) | Possess a negative charge from cholesterol derivatives (e.g., hemisuccinate). | Significant enhancement in cellular uptake and inhibition in various carcinoma cells. | thno.org |

| Cationic Liposomes (CL) | Possess a positive charge from cholesterol derivatives (e.g., lysine). | Greater tumor inhibitory effect in vivo compared to neutral formulations. | thno.org |

| Neutral Liposomes (NL) | Serve as a control with no net charge from cholesterol components. | Standard liposomal behavior, often with lower cellular uptake than charged variants. | thno.org |

Polymeric micelles have emerged as highly effective nanocarriers for delivering poorly water-soluble drugs. nih.govresearchgate.net These systems are formed by the self-assembly of amphiphilic block copolymers in an aqueous solution, creating a core-shell structure. The hydrophobic core serves as a reservoir for loading lipophilic drugs, while the hydrophilic shell provides stability and prolongs circulation time in the bloodstream. nih.govdovepress.com

Cholesterol derivatives, including carbonates, are frequently used as the hydrophobic segment in these amphiphilic polymers. researchgate.netnih.gov For example, polymers end-capped with cholesterol groups can self-assemble into micelles that effectively encapsulate anticancer drugs. researchgate.netnih.gov The nature of the cholesterol derivative can influence the critical micelle concentration (CMC), drug loading capacity, and the stability of the resulting micelles. researchgate.net Research has shown that micelles constructed from cholesterol-modified polymers can achieve high drug loading ratios and exhibit controlled, stimulus-responsive drug release. dovepress.comresearchgate.net For instance, pH-sensitive polymeric micelles have been designed to release their drug payload more rapidly in the acidic microenvironment of tumors compared to the physiological pH of normal tissues. nih.govdovepress.com

A primary goal of advanced drug delivery is to improve the bioavailability of therapeutic agents and ensure they reach their target cells effectively. nih.govnih.gov The incorporation of cholesterol and its derivatives into nanocarriers is a key strategy to achieve this, as these molecules can interact favorably with cell membranes. nih.govnih.gov This interaction can facilitate cellular uptake and improve the transport of the encapsulated drug across biological barriers. nih.gov

The modification of a drug carrier with cholesterol can enhance its internalization into cells, sometimes through receptor-mediated endocytosis pathways, such as the Low-Density Lipoprotein (LDL) receptor, which is often overexpressed in cancer cells. nih.govresearchgate.net However, the relationship is complex; some studies have reported that increasing the cholesterol content in liposomes can decrease cellular uptake by making the membrane more rigid. nih.gov The use of specific derivatives like this compound allows for fine-tuning these interactions. Furthermore, charged cholesterol derivatives have been demonstrated to significantly enhance the cellular uptake of liposomes in various cancer cell lines. thno.org This modulation of cellular interaction is critical for improving the efficacy of the delivered drug. nih.govthno.org

The ultimate validation of any drug delivery system lies in its demonstrated efficacy in preclinical and clinical studies. researchgate.net Numerous in vitro and in vivo studies have confirmed the potential of cholesterol-based carriers and drug conjugates. nih.govthno.orgresearcher.life

In vitro studies often involve assessing the drug release profile under different conditions (e.g., varying pH to simulate tumor microenvironments) and evaluating the cytotoxicity of the drug-loaded nanocarriers against cancer cell lines. nih.govthno.org For example, doxorubicin-loaded micelles with pH-sensitive cholesterol derivatives showed significantly higher drug release at an acidic pH of 5.0 compared to a physiological pH of 7.4. nih.gov Cytotoxicity assays have revealed that cholesterol-drug conjugates can exhibit potent anticancer activity, sometimes exceeding that of the free drug. researcher.lifeuj.ac.za

Bioactive Properties and Structure-Activity Relationships

Beyond their role in drug delivery, cholesterol derivatives themselves can possess intrinsic biological activities. nih.gov The chemical modification of the cholesterol scaffold can lead to new compounds with therapeutic potential, and understanding the relationship between their chemical structure and biological activity is essential for designing more potent agents. nih.govnih.gov

There is growing evidence that cholesterol esters and other derivatives possess antimicrobial properties. nih.govcsu.edu.aucsu.edu.au A study involving a series of synthesized cholesterol carbonate derivatives demonstrated inhibitory activity against both gram-negative bacteria and fungi. nih.gov This suggests that the cholesterol carbonate moiety is a promising scaffold for the development of new antimicrobial agents.

The structure-activity relationship (SAR) is crucial in this context. The antimicrobial efficacy of these derivatives can be influenced by the nature of the alkyl or aryl group attached to the carbonate functional group. By synthesizing and testing a variety of cholesterol carbonate derivatives, researchers can identify the structural features that confer the most potent activity against specific microbial strains. nih.gov This line of research is particularly important given the rising challenge of antibiotic resistance. csu.edu.au

Table 2: Antimicrobial Screening Results for a Series of Cholesterol Carbonate Derivatives

| Compound ID | Test Organism | Activity Level | Reference |

| 4q | Gram-negative bacteria | Inhibitory | nih.gov |

| 4r | Fungi | Inhibitory | nih.gov |

| 4s | Gram-negative bacteria | Inhibitory | nih.gov |

| 4t | Fungi | Inhibitory | nih.gov |

Note: This table is a representation based on findings that a series of carbonate derivatives (4q-t) showed inhibitory activities against gram-negative bacteria and fungi. Specific activity levels for each compound were not detailed in the source. nih.gov

Anticancer Potential and Cytotoxicity of Conjugates

Cholesterol metabolism is often dysregulated in cancer cells, leading to an increased uptake and accumulation of cholesterol to support rapid proliferation and membrane synthesis. This dependency can be exploited for therapeutic purposes by conjugating anticancer agents to cholesterol, thereby facilitating their targeted delivery to tumor cells via the low-density lipoprotein (LDL) receptor pathway.

The general principle involves the cholesterol moiety acting as a vehicle, increasing the lipophilicity of the conjugate and promoting its association with LDL particles in the bloodstream. Since many cancer cells overexpress LDL receptors to meet their high cholesterol demand, the LDL-cholesterol-drug conjugate is preferentially taken up by these cells through receptor-mediated endocytosis. Once inside the cell, the conjugate can be broken down, releasing the active cytotoxic agent.

Table 1: Cytotoxicity of Selected Cholesterol Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Oxysterols (e.g., 7-KC, 7β-OHC) | Various | Induction of apoptosis and oxiapoptophagy | nih.gov |

| Cholesterol-depleting agents (MβCD) | Triple-Negative Breast Cancer | Up to 20% cytotoxicity at 0.1 mM | frontiersin.org |

This table presents data for cholesterol and its derivatives to illustrate the potential cytotoxic effects of modifying the cholesterol structure; specific data for this compound was not available.

Antioxidant Properties of Cholesterol-Based Compounds

Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular conditions. While cholesterol itself can be subject to oxidation, leading to cytotoxic oxysterols, it can also be used as a scaffold to deliver antioxidant molecules to lipid-rich environments like cell membranes.

Research into cholesteryl esters of various phenolic acids has shown that these conjugates can exhibit significant antioxidant activity. mdpi.com The cholesterol tail of these molecules allows them to anchor within liposomal membranes, positioning the antioxidant phenolic head to effectively scavenge free radicals at the membrane-water interface. mdpi.com In some cases, these cholesteryl phenolipids have demonstrated antioxidant capacity similar to or greater than that of α-tocopherol (Vitamin E). mdpi.com

The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize peroxyl radicals, thus terminating the lipid peroxidation chain reaction. The ease with which this occurs is reflected in the compound's oxidation potential; esterification of phenolic acids with cholesterol has been shown to lower their anodic peak potential, making them more effective electron donors. mdpi.com Although not specifically studied, a this compound moiety could potentially be used to link other antioxidant compounds, targeting them to biological membranes where they can protect against oxidative damage.

Bioimaging Applications of this compound Conjugates

Real-time visualization of cellular processes is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. Cholesterol's natural affinity for cell membranes makes it an excellent candidate for developing targeted imaging probes. By attaching a fluorescent dye or another imaging agent to a cholesterol molecule, researchers can track its distribution and accumulation in living cells and tissues.

Fluorescently-labeled cholesterol analogs have been synthesized by linking fluorophores to cholesterol, sometimes via a carbonate or other linker. nih.gov These conjugates can successfully integrate into liposomal and bacterial membranes, allowing for the visualization of cholesterol uptake and trafficking. nih.gov When these probes move from a nonpolar solvent to an aqueous environment upon membrane insertion, they often exhibit changes in their fluorescence properties (e.g., a red-shift in emission wavelength), which can be used to monitor their interaction with cells. nih.gov

The general strategy involves a cholesterol "anchor" that embeds within the lipid bilayer, a linker, and the imaging moiety. The carbonate group in this compound could serve as a stable, biocompatible linker for attaching various imaging agents. Such conjugates could be valuable tools for studying diseases associated with altered cholesterol metabolism, such as atherosclerosis and certain cancers, as well as for monitoring the delivery of cholesterol-based drug carriers.

Mechanisms of Interaction with Biological Membranes

The interaction of cholesterol and its derivatives with biological membranes is fundamental to their biological effects and applications. Cholesterol itself is an amphipathic molecule that inserts into lipid bilayers with its hydroxyl group oriented towards the aqueous phase and its rigid steroid ring and flexible hydrocarbon tail embedded within the hydrophobic core of the membrane. nih.gov

This insertion has several key effects on membrane properties:

Modulation of Fluidity: Cholesterol decreases the fluidity of the outer regions of the lipid acyl chains while increasing the fluidity of the deeper hydrocarbon core. This "dual effect" helps to maintain membrane integrity over a range of temperatures.

Increased Thickness and Decreased Permeability: The presence of cholesterol increases the packing density of phospholipids, leading to a thicker and less permeable membrane. This can reduce the passive diffusion of small molecules across the cell membrane. biorxiv.org

Lipid Raft Formation: Cholesterol is a key organizer of "lipid rafts," which are specialized membrane microdomains enriched in sphingolipids and certain proteins. These rafts are critical hubs for cellular signaling.

Biocompatibility and In Vitro Cell Viability Assessments

Biocompatibility is a critical consideration for any compound intended for biomedical application. Cholesterol, as an endogenous molecule essential for cellular function, is generally considered to be highly biocompatible. nih.gov Studies involving the subcutaneous implantation of cholesterol-containing matrices in animal models have shown good biocompatibility, with minimal inflammatory response or encapsulation in connective tissue. nih.gov

In vitro cell viability assays, such as the MTT or WST-1 assays, are standard methods for assessing the cytotoxicity of new compounds. These assays measure the metabolic activity of cells and can determine the concentration at which a compound begins to inhibit cell growth or induce cell death. While specific data for this compound is not available in the reviewed literature, it is expected that its biocompatibility would be high, provided it does not carry a cytotoxic payload. The viability of cells exposed to such a conjugate would largely depend on the biological activity of the attached molecule. For example, studies on cultured enterocytes have shown that while cholesterol is essential for cell growth, high concentrations or specific derivatives can impact cell proliferation and differentiation. nih.gov

Table 2: Summary of Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Cholesteryl Carbonate |

| Cholesterol | Sterol |

| 7-ketocholesterol (7-KC) | Oxysterol |

| 7β-hydroxycholesterol (7β-OHC) | Oxysterol |

| α-tocopherol | Vitamin |

| Methyl-β-cyclodextrin (MβCD) | Cyclodextrin |

| Cholesteryl Oleyl Carbonate | Cholesteryl Carbonate |

| Cholesteryl Cetyl Carbonate | Cholesteryl Carbonate |

| Phenolic Acids | Organic Acids |

Theoretical and Computational Studies on Cholesterol Butyl Carbonate Systems

Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions

MD simulations of cholesteryl oleate (B1233923), a structurally similar cholesteryl ester, have been conducted to understand the atomic-scale properties in an isotropic system, mimicking the core of lipoprotein particles. These simulations revealed that while the system lacks translational order, there is significant orientational order between molecules at short distances nih.gov. For Cholesterol Butyl Carbonate, this suggests that even in a liquid-like state, the rigid cholesterol cores and the butyl carbonate tails would likely exhibit localized ordering due to intermolecular interactions.

Simulations of various cholesterol derivatives in lipid bilayers have consistently shown that the cholesterol moiety plays a significant ordering role. The rigid sterol structure influences the conformation and dynamics of neighboring molecules nih.gov. In a hypothetical simulation of this compound, one would expect the cholesterol part of the molecule to align with other cholesterol moieties, while the more flexible butyl carbonate chains would have greater conformational freedom. These interactions are crucial for the self-assembly process, leading to the formation of larger ordered structures.

Furthermore, computational studies on systems containing cholesterol have highlighted its role in stabilizing or destabilizing certain lipid phases. The concentration of cholesterol can influence the curvature and structure of lipid assemblies acs.org. This suggests that the self-assembly of this compound would be highly dependent on concentration and the surrounding environment, potentially forming various aggregated structures.

Table 1: Key Insights from Molecular Dynamics Simulations of Related Cholesterol Compounds

| Compound Studied | Key Findings | Relevance to this compound |

|---|---|---|

| Cholesteryl Oleate | Significant short-range orientational order; weak ordering of the oleate chain relative to the sterol nih.gov. | Suggests localized ordering and intermolecular interactions driven by the cholesterol core. |

| Cholesterol in Lipid Bilayers | Induces ordering of lipid chains; affects membrane fluidity and phase behavior acs.org. | The cholesterol moiety is expected to be the primary driver of self-assembly and ordering. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometry, electron density distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and physical properties.

A study on cholesterol-based dimeric liquid crystals that included a butyl homologue utilized DFT to explore the optimized conformation, polarity, and electron density distribution. The calculations revealed that the presence of a polar moiety and a bent molecular shape are important for the formation of certain liquid crystalline phases nih.gov. For this compound, DFT would likely show a significant dipole moment associated with the carbonate group, influencing its intermolecular electrostatic interactions.

DFT calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich cholesterol ring system, while the LUMO may be centered around the carbonyl group of the carbonate.

Time-dependent DFT (TD-DFT) can further be used to predict the absorption spectra of a molecule nih.gov. Such a calculation for this compound would provide insight into its optical properties. The electronic transitions, typically from HOMO to LUMO, would determine the wavelengths of light the molecule absorbs.

Table 2: Predicted Outputs of DFT Calculations for this compound

| Calculated Property | Predicted Outcome | Significance |

|---|---|---|

| Optimized Geometry | A bent conformation due to the carbonate linkage. | Influences molecular packing and self-assembly. |

| Electron Density Distribution | High electron density around the oxygen atoms of the carbonate group. | Determines the polarity and sites for intermolecular interactions. |

| HOMO-LUMO Gap | A specific energy gap that indicates its relative reactivity. | A smaller gap suggests a higher propensity for chemical reactions. |

Prediction of Liquid Crystalline Behavior through Computational Modeling

Computational modeling is instrumental in predicting and understanding the liquid crystalline behavior of molecules. The tendency of a molecule to form mesophases is intimately linked to its molecular shape, aspect ratio, and the nature of its intermolecular interactions.

For cholesterol derivatives, their inherent chirality and rigid, elongated shape make them excellent candidates for forming chiral liquid crystal phases. A study of cholesterol-based dimers found that a butyl-substituted homologue exhibited a chiral nematic (N*) phase nih.gov. The chiral nematic phase is characterized by a helical arrangement of molecules. This finding strongly suggests that this compound, as a chiral molecule with a similar structure, would also be likely to form a cholesteric phase.

Molecular modeling can be used to estimate the fully extended length of the molecule, which is a key parameter in the formation of layered (smectic) phases nih.gov. The length of the this compound molecule would influence the layer spacing in any potential smectic phases. The balance between the rigid cholesterol core and the flexible butyl carbonate tail is critical in determining the type of liquid crystal phase formed.

The stability of these phases is governed by a delicate balance of forces, including van der Waals interactions, steric repulsion, and electrostatic interactions. Computational models can simulate how ensembles of these molecules pack and order themselves as a function of temperature, predicting transition temperatures between different liquid crystal phases and the isotropic liquid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. While no specific QSAR models for this compound have been reported, studies on related cholesteryl esters provide a basis for how such a model could be developed and applied.

QSAR studies have been successfully performed on inhibitors of the cholesteryl ester transfer protein (CETP), a key protein in cholesterol metabolism nih.govresearchgate.net. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the inhibitory activity of a compound. For this compound, relevant descriptors would include its hydrophobicity (logP), molecular weight, and descriptors for its shape and electronic properties.

The general approach involves building a model using a set of compounds with known activities and then using that model to predict the activity of new or untested compounds. A hypothetical QSAR model for the bioactivity of cholesterol derivatives could be used to predict the potential of this compound to interact with specific biological targets. For instance, given the structural similarity to natural cholesteryl esters, a QSAR model might predict its interaction with enzymes or transport proteins involved in lipid metabolism.

The development of robust QSAR models can accelerate the discovery of new bioactive compounds by prioritizing which molecules to synthesize and test in the laboratory researchgate.netnih.gov.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cholesteryl Oleate |

Future Research Directions and Translational Perspectives

Development of Novel Cholesterol Butyl Carbonate Derivatives and Hybrid Materials

A primary avenue for future research lies in the synthesis of novel derivatives and hybrid materials to precisely tune the properties of this compound. By chemically modifying the cholesterol backbone or the butyl carbonate group, researchers can alter characteristics such as the pitch of the cholesteric helix, the temperature range of the liquid crystal phase, and self-assembly behavior.

Derivatives: The synthesis of monomers containing reactive groups, such as acetylene-functionalized cholesteryl carbonates, has been demonstrated. researchgate.net These monomers can be polymerized to create chiral polymers with stable, one-handed helical structures. researchgate.net Future work could explore incorporating other functional moieties to impart new properties, such as photo- or electro-activity.

Hybrid Materials: The creation of hybrid materials through copolymerization or conjugation is a promising strategy.

Copolymers: Copolymerizing this compound-containing monomers with non-chiral mesogenic monomers can disrupt the helical ordering of the chiral cholesterol units, allowing for the creation of different liquid crystal phases, including smectic and blue phases. mdpi.com